molecular formula C6H8N2O2S B8677489 N-(2-hydroxyethyl)-4-thiazolecarboxamide CAS No. 121261-82-3

N-(2-hydroxyethyl)-4-thiazolecarboxamide

Cat. No.: B8677489
CAS No.: 121261-82-3
M. Wt: 172.21 g/mol
InChI Key: ANISRBMVCMZUKM-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-thiazolecarboxamide is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Thiazole-carboxamide derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Recent scientific studies on related structures have highlighted potential research applications, particularly in the fields of antioxidant and antidiabetic studies. For instance, certain thiazole-carboxamide analogues have demonstrated potent free radical scavenging activity against the DPPH radical, surpassing the potency of the standard antioxidant Trolox in vitro . Other research avenues for similar compounds include investigating their potential as tyrosinase (TYR) inhibitors. Some 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives have shown significant anti-tyrosinase activity, suggesting utility in research related to skin hyperpigmentation . Furthermore, the thiazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with antimicrobial, anticancer, and anti-inflammatory properties . Researchers value this class of compounds for its drug-like characteristics; analyses confirm that many thiazole-carboxamide derivatives meet the Lipinski's Rule of Five criteria, indicating good potential for oral bioavailability .

Properties

CAS No.

121261-82-3

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

N-(2-hydroxyethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C6H8N2O2S/c9-2-1-7-6(10)5-3-11-4-8-5/h3-4,9H,1-2H2,(H,7,10)

InChI Key

ANISRBMVCMZUKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(=O)NCCO

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

N-(2-hydroxyethyl)-4-thiazolecarboxamide has been investigated primarily for its role as a protein kinase inhibitor . This characteristic enables it to interfere with specific signaling pathways in cells, making it a valuable tool in cancer research and treatment.

Cancer Research

  • Mechanism of Action : The compound functions as a Src kinase inhibitor, which is crucial in the treatment of various cancers, including hepatocellular carcinoma. Src kinases are involved in cellular processes such as proliferation, survival, and migration of cancer cells .
  • Case Study Example : In preclinical assays, this compound demonstrated potent antitumor activity, suggesting its utility in developing targeted cancer therapies .

Immunological Applications

The compound also shows promise in immunology. Its ability to modulate immune responses makes it a candidate for treating immunological disorders.

  • Research Findings : Studies indicate that this compound can influence macrophage polarization and lipogenesis, which are critical in understanding conditions like non-alcoholic steatohepatitis (NASH) and liver fibrosis .

Biochemical Applications

Beyond pharmacology, this compound has applications in biochemical research.

Autophagy Studies

Research has shown that this compound can affect autophagy mechanisms in neuronal cells, which is vital for understanding neurodegenerative diseases .

  • Experimental Evidence : Experiments involving neuronal cell lines have demonstrated changes in autophagic activity upon treatment with this compound, indicating its potential for further exploration in neurobiology .

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
Cancer ResearchSrc kinase inhibitionPotent antitumor activity observed
Immunological StudiesModulation of macrophage polarizationInfluences lipogenesis and progression of NASH
Biochemical ResearchAutophagy modulation in neuronal cellsSignificant changes in autophagic activity noted

Future Research Directions

Future studies should focus on:

  • Detailed mechanistic studies to understand the pathways affected by this compound.
  • Clinical trials to evaluate its efficacy and safety in human subjects.
  • Exploration of its effects on other diseases beyond cancer and immunological disorders.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The hydroxyethyl group in the target compound reduces lipophilicity (predicted LogP ~0.5 vs.
  • Bioactivity Correlations : Lipophilic analogs (e.g., trimethoxyphenyl or benzoylphenyl derivatives) show stronger anticancer and kinase inhibition, suggesting that bulky substituents enhance target binding .

Key Observations :

  • Catalyst Efficiency : EDCI/HOBt-mediated coupling is widely used for amide bond formation in thiazolecarboxamides, achieving yields >70% in optimized conditions .
  • Temperature Sensitivity : Reactions at 0°C (e.g., methoxybenzoyl-thiazoles) minimize side products compared to room-temperature syntheses .

Key Observations :

  • Anticancer Potency: Aryl-substituted analogs (e.g., trimethoxyphenyl, pyridinyl) exhibit nanomolar to micromolar efficacy against cancer cells, whereas hydroxyethyl derivatives may prioritize solubility over potency .
  • Antibacterial Activity : Indolyl-thiazolecarboxamides show moderate activity against S. aureus, suggesting thiazolecarboxamides’ versatility in drug design .

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, ethyl 4-thiazolecarboxylate (24.49 g) and monoethanolamine (28.0 mL) are heated at 100°C for 4–6 hours without solvent. The absence of solvent simplifies purification, as excess monoethanolamine acts as both reactant and base. The reaction proceeds via:

Ester+MonoethanolamineAmide+Ethanol\text{Ester} + \text{Monoethanolamine} \rightarrow \text{Amide} + \text{Ethanol}

Post-reaction, the mixture is cooled to room temperature, and the product precipitates directly or is extracted using dichloromethane. Yields typically exceed 85% , with HPLC purity >98%.

Advantages and Limitations

  • Advantages : Minimal purification steps, cost-effective, and scalable for industrial production.

  • Limitations : High temperatures may promote side reactions, such as ester hydrolysis or thiazole ring degradation. Excess monoethanolamine requires careful removal to avoid contamination.

Carbodiimide-Mediated Coupling of 4-Thiazolecarboxylic Acid

An alternative approach involves activating 4-thiazolecarboxylic acid with carbodiimides (e.g., EDC) followed by coupling with monoethanolamine. This method is advantageous for lab-scale synthesis requiring high purity.

Stepwise Procedure

  • Acid Activation : 4-Thiazolecarboxylic acid (2.34 mmol) is dissolved in dichloromethane (20 mL) with EDC (3.12 mmol) and DMAP (0.78 mmol). The mixture is stirred under argon for 30 minutes to form the reactive O-acylisourea intermediate.

  • Amine Coupling : Monoethanolamine is added, and the reaction proceeds at 25–30°C for 48 hours.

  • Purification : The crude product is washed with HCl to remove unreacted amine, followed by column chromatography (ethyl acetate/hexane).

Yield and Purity Considerations

  • Yield : 70–75%, lower than thermal methods due to intermediate steps.

  • Purity : >99% by HPLC, suitable for pharmacological studies.

Comparative Analysis of Methodologies

ParameterThermal AminolysisCarbodiimide Coupling
Reaction Time 4–6 hours48 hours
Temperature 100°C25–30°C
Yield 85–90%70–75%
Purity (HPLC) >98%>99%
Scalability IndustrialLab-scale
Byproduct Formation Moderate (ethanol)Minimal

Thermal aminolysis is optimal for bulk synthesis, whereas carbodiimide coupling excels in precision-demanding applications.

Solvent and Base Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance carbodiimide-mediated reactions by stabilizing intermediates.

  • Alcohols (e.g., n-propanol) improve thermal aminolysis kinetics but may require higher temperatures.

Crystallization and Polymorphism Control

Patents describe recrystallization from 1,2-propanediol to obtain solvated forms, which are subsequently desolvated to yield anhydrous or monohydrate crystals. Key steps include:

  • Dissolving the crude product in 1,2-propanediol at 50–60°C .

  • Cooling to 0–5°C to induce crystallization.

  • Filtering and drying under vacuum to remove solvent.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : N-H stretch at 3300 cm⁻¹ , C=O at 1680 cm⁻¹ .

  • ¹H-NMR : Thiazole proton at δ 8.2 ppm , hydroxyethyl -CH₂- at δ 3.6–3.8 ppm .

  • ESI-MS : Molecular ion peak at m/z 201.1 (M+H)⁺ .

PXRD for Polymorph Identification

  • Anhydrous Form : Peaks at 2θ = 10.5°, 15.2°, 20.7° .

  • Monohydrate : Distinct peaks at 2θ = 8.9°, 17.4°, 22.1° .

Industrial-Scale Process Design

A hybrid approach merges thermal aminolysis with recrystallization:

  • Bulk Synthesis : React ethyl ester with monoethanolamine at 100–120°C in n-propanol.

  • Crystallization : Use 1,2-propanediol to isolate the solvate, then desolvate under vacuum.

  • Yield : 88–92% with <0.5% impurities by HPLC .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-4-thiazolecarboxamide and its derivatives?

  • Methodology :

  • Coupling Reagents : Use carbodiimide-based reagents (e.g., EDCI/HOBt) for amide bond formation between thiazole carboxylic acids and amines. For example, coupling 4-thiazolecarboxylic acid with 2-hydroxyethylamine in dry THF with triethylamine (TEA) as a base achieves yields >75% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency. Methanol or ethanol can be used for ester hydrolysis to generate carboxylic acid intermediates .
  • Temperature Control : Reactions typically proceed at 25°C for 10–12 hours, with reflux (40–60°C) for slower kinetics .

Q. How can structural purity and identity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Key diagnostic signals include:
  • Thiazole C-H protons at δ 7.8–8.2 ppm (¹H NMR) .
  • Carboxamide N-H peaks at δ 6.5–7.5 ppm (¹H NMR) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .

Q. What pharmacological mechanisms are associated with thiazolecarboxamide derivatives?

  • Key Findings :

  • Kinase Inhibition : Derivatives like BMS-354825 (a thiazolecarboxamide analog) inhibit Src/Abl kinases, with IC₅₀ values <10 nM in leukemia cell lines .
  • Antimicrobial Activity : Substituted thiazolecarboxamides show MIC values of 2–8 µg/mL against Gram-positive bacteria via membrane disruption .
  • Anticancer Activity : Analogues with 3,4,5-trimethoxybenzoyl groups induce apoptosis in solid tumors (IC₅₀: 1–5 µM) .

Advanced Research Questions

Q. How can computational modeling improve the design of thiazolecarboxamide-based therapeutics?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate electron-density distributions to optimize substituent effects on reactivity. Becke’s hybrid functional (B3LYP) predicts HOMO-LUMO gaps with <2.4 kcal/mol deviation from experimental data .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinase domains) using AMBER or CHARMM force fields to prioritize synthetic targets .

Q. How do structural modifications impact the bioactivity of thiazolecarboxamides?

  • Structure-Activity Relationship (SAR) Insights :

  • Hydrophobic Substituents : 3,4,5-Trimethoxybenzoyl groups enhance cellular uptake and target affinity (e.g., 10-fold increase in potency vs. unsubstituted analogs) .
  • Fluorinated Moieties : 4,4-Difluorocyclohexylamide derivatives improve metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) .
  • Chirality : (S)-configured isomers exhibit 3–5× higher activity than (R)-isomers in kinase assays .

Q. How can conflicting data on thiazolecarboxamide bioactivity be resolved?

  • Troubleshooting Strategies :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., K562, MCF-7) to distinguish compound-specific vs. cell-context effects .
  • Solubility Adjustments : Use DMSO concentrations <0.1% to avoid false negatives in viability assays .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

Q. What methodologies address stability challenges in thiazolecarboxamide storage?

  • Stabilization Techniques :

  • Lyophilization : Store derivatives as lyophilized powders at -20°C to prevent hydrolysis .
  • pH Buffering : Maintain solutions at pH 6–7 to avoid thiazole ring degradation .
  • Light Sensitivity : Use amber vials to protect photosensitive derivatives (e.g., nitro-substituted analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.